N-(2-morpholinopyrimidin-5-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(11-1-3-15-4-2-11)18-12-9-16-14(17-10-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAMRZLMTXMDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-morpholinopyrimidin-5-yl)isonicotinamide can be achieved through various methods. One common approach involves the reaction of isoniazid with appropriate benzaldehyde to form N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases), which are then cyclocondensed with thiolactic acid . This method is often used in the synthesis of similar compounds and involves microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
N-(2-morpholinopyrimidin-5-yl)isonicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thiolactic acid, benzaldehyde, and isoniazid . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N-(2-morpholinopyrimidin-5-yl)isonicotinamide has several scientific research applications. It is used in the development of new drugs due to its potential therapeutic properties. This compound has shown promise in the treatment of various diseases, including tuberculosis, due to its antimycobacterial activity . Additionally, it is used in the synthesis of other heterocyclic compounds, which are important in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . This inhibition reduces inflammation and suggests potential therapeutic applications in inflammation-associated disorders .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Properties
Isonicotinamide vs. This compound: Isonicotinamide is a well-established antitubercular agent that exploits hydrogen-bonding interactions via its amide group to enhance bioavailability . The addition of the morpholinopyrimidine group in the target compound may improve solubility and target affinity due to the morpholine’s electron-rich oxygen and the pyrimidine’s planar aromaticity. Hypothesis: The morpholinopyrimidine moiety could confer kinase inhibitory activity, a feature absent in standalone isonicotinamide.
Pyrazine Derivatives: Pyrazine-based compounds share structural similarities with the pyrimidine core in this compound. However, pyrazines typically exhibit weaker hydrogen-bonding capacity due to fewer heteroatoms. The pyrimidine-morpholine-isonicotinamide hybrid may thus offer superior binding to biological targets .
Co-crystal Formation: Isonicotinamide is frequently used as a co-former in co-crystals to enhance drug properties. For example, co-crystals of isonicotinamide with p-aminobenzoic acid show improved pharmacokinetics compared to individual components .
Biological Activity
N-(2-morpholinopyrimidin-5-yl)isonicotinamide is a compound of growing interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound features a morpholine ring attached to a pyrimidine moiety, which is further linked to an isonicotinamide group. The structural formula can be represented as follows:
The synthesis of this compound typically involves multiple steps, including the formation of the morpholinopyrimidine scaffold followed by the attachment of the isonicotinamide group. The detailed synthetic route may vary depending on laboratory protocols but usually involves standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated that it inhibits nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is significant as excessive NO production is associated with inflammatory responses.
Key Findings:
- Inhibition of iNOS and COX-2: The compound significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
- Molecular Docking Studies: Computational analyses suggest strong binding affinity to iNOS and COX-2 active sites, indicating potential for therapeutic application in inflammation-related disorders .
Anticancer Activity
The compound's structural similarity to known kinase inhibitors suggests its potential efficacy against various cancer types. Preliminary studies indicate that it may disrupt critical signaling pathways involved in cancer progression.
Research Highlights:
- Kinase Inhibition: Related compounds have shown promise as kinase inhibitors, which could be exploited for targeted cancer therapies.
- Cell Proliferation Studies: Further investigations are needed to establish its direct effects on cancer cell lines and elucidate its mechanism of action.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Morpholinopyrimidin-2-yl)acetamide | Similar morpholine and pyrimidine structure | Potential anti-inflammatory effects |
| N-(4-Morpholinopyrimidin-5-yl)benzamide | Contains a benzamide moiety | Kinase inhibition; explored for cancer treatment |
| N-(4-Morpholinopyrimidin-3-yl)propanamide | Propanamide instead of isobutyramide | Possible applications in anti-cancer therapies |
Q & A
Q. Advanced
Molecular Dynamics (MD) Simulations : Analyze stability of ligand-kinase complexes over 100-ns trajectories (GROMACS/AMBER).
Free Energy Perturbation (FEP) : Calculate ΔΔG for morpholinopyrimidine derivatives binding to RAF isoforms (e.g., BRAF vs. CRAF) .
Machine Learning : Train models on kinase-inhibitor datasets (ChEMBL) to prioritize compounds with low nM IC.
How can researchers optimize synthetic yield and scalability for this compound?
Q. Advanced
DoE (Design of Experiments) : Vary solvents (DMF vs. THF), temperatures (70–100°C), and catalysts (Pd(OAc) vs. XPhos Pd G3).
Continuous Flow Chemistry : Improve reaction homogeneity and reduce side products.
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scaling.
What methodologies confirm the compound’s role in modulating immune responses in cancer?
Q. Advanced
Cytokine Profiling : Use Luminex assays to quantify IL-6, IFN-γ, and TNF-α in treated melanoma models .
Immunohistochemistry (IHC) : Assess tumor-infiltrating lymphocytes (CD8+/CD4+ T cells) post-treatment.
RNA-Seq : Identify transcriptomic changes in immune-related pathways (e.g., PD-1/PD-L1 axis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
